Cross-Coupling Selectivity: Suppressed Heterocoupling in Pd-Catalyzed Amination
In a direct head-to-head comparison using a Pd@PP-3 catalyst, Bromopentamethylbenzene exhibits dramatically reduced heterocoupling selectivity relative to less sterically hindered aryl bromides. While bromobenzene and 4-bromotoluene achieve 100:0 hetero- to homocoupling ratios, Bromopentamethylbenzene yields a ratio of only 15:3, confirming the profound impact of its pentamethyl substitution on directing reaction pathways [1].
| Evidence Dimension | Selectivity in Pd-catalyzed aryl amination |
|---|---|
| Target Compound Data | 15:3 (hetero:homocoupling ratio) |
| Comparator Or Baseline | Bromobenzene: 100:0; 4-Bromotoluene: 100:0 |
| Quantified Difference | ~85% reduction in heterocoupling selectivity |
| Conditions | Pd@PP-3 catalyst, 100% conversion |
Why This Matters
This data quantifies the extreme steric bias of Bromopentamethylbenzene, informing chemists that it is a poor choice for standard cross-couplings but a valuable probe for studying steric effects or for applications requiring controlled homocoupling.
- [1] Rosa, V., et al. (2023). Recyclable Polymer-Supported Pd Catalysts for Aryl Amination Reactions. Polymers, 15(21), 4143. Table 4. View Source
